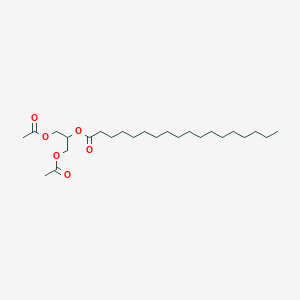

1,3-Diaceto-2-stearin

Description

Properties

IUPAC Name |

1,3-diacetyloxypropan-2-yl octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h24H,4-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZMENQJJSKDLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55401-62-2 | |

| Record name | 1,3-Diaceto-2-stearin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055401622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIACETO-2-STEARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0D37297UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within the Glycerolipid Class

1,3-Diaceto-2-stearin, while sometimes referred to colloquially in the context of diacylglycerols due to its two acetyl groups, is more accurately classified as a structured triacylglycerol (TAG). smolecule.com Triacylglycerols are esters derived from a glycerol (B35011) molecule and three fatty acids. fiveable.mebritannica.com In the case of 1,3-Diaceto-2-stearin, the glycerol backbone is esterified with two short-chain acetic acid molecules at the primary sn-1 and sn-3 positions, and one long-chain saturated stearic acid molecule at the secondary sn-2 position. smolecule.com Its systematic IUPAC name is 1,3-diacetyloxypropan-2-yl octadecanoate. nih.gov

This specific positional arrangement of fatty acids of disparate chain lengths defines it as a "structured lipid," a class of triacylglycerols modified to have a specific structure that does not occur in nature, to achieve desired functional properties. mdpi.com This is distinct from simple triacylglycerols, which contain three identical fatty acids (e.g., tristearin), and most naturally occurring mixed triacylglycerols, which typically feature a random distribution of various long-chain fatty acids. britannica.com The presence of the short-chain acetyl groups alongside the long-chain stearoyl group on the same glycerol molecule significantly influences its physical properties, such as melting behavior and crystallinity, compared to conventional fats. fiveable.megoogle.com

Table 1: Chemical Properties of 1,3-Diaceto-2-stearin

| Property | Value |

|---|---|

| IUPAC Name | 1,3-diacetyloxypropan-2-yl octadecanoate nih.gov |

| Synonyms | 1,3-diacetyl-2-stearoylglycerol, 2-(STEAROYLOXY)PROPANE-1,3-DIYL DIACETATE smolecule.com |

| CAS Number | 55401-62-2 smolecule.com |

| Molecular Formula | C₂₅H₄₆O₆ nih.gov |

| Molecular Weight | 442.63 g/mol nih.gov |

| Structure | Glycerol backbone with acetic acid at sn-1 and sn-3, and stearic acid at sn-2 smolecule.com |

Significance in Fundamental Lipid Research

Chemical Esterification Approaches

Chemical synthesis offers direct routes to 1,3-diaceto-2-stearin, though controlling the precise placement of the acyl groups can be challenging and often results in a mixture of isomers.

The direct esterification of glycerol (B35011) with both stearic acid and an acetylating agent, such as acetic acid or acetic anhydride (B1165640), is a primary chemical method for synthesizing acylglycerols. smolecule.comgoogle.com This one-pot approach is often carried out at high temperatures (180-250°C) under the influence of a catalyst. google.com However, this method typically leads to a random distribution of acyl groups, producing a complex mixture of mono-, di-, and triglycerides, including the desired 1,3-diaceto-2-stearin and its isomers like 1,2-diaceto-3-stearin. koreascience.kr The low yield and the difficulty in purifying the target compound from this isomeric blend are significant drawbacks of this technique. google.com

An alternative involves a multi-step process. One such pathway begins with the protection of glycerol's primary hydroxyl groups, followed by the esterification of the remaining secondary hydroxyl group with stearic acid, and concluding with deprotection and acetylation of the primary positions. For example, 1,2-O-isopropylidene glycerol can be used as a starting material to direct the stearoyl group to the sn-3 position, which, after further steps, does not yield the desired sn-2 substitution. koreascience.kr

Achieving regioselectivity in chemical synthesis hinges on exploiting the differential reactivity of glycerol's hydroxyl groups. The primary hydroxyls at the sn-1 and sn-3 positions are more nucleophilic and less sterically hindered than the secondary hydroxyl at the sn-2 position. smolecule.com

The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of chemical esterification. Traditional homogeneous acid catalysts like sulfuric acid or hydrochloric acid are often employed but can promote acyl migration, where acyl groups move between the sn-2 and sn-1/3 positions, leading to a mixture of isomers. smolecule.comsrce.hr

Heterogeneous solid catalysts are being explored to improve selectivity and ease of separation. For instance, in the esterification of glycerol with stearic acid, the basic catalyst zinc oxide (ZnO) has shown higher selectivity towards monoacylglycerols compared to magnesium oxide (MgO), which, although more active, is less selective. researchgate.net The weaker basicity of ZnO is thought to result in a weaker interaction with the fatty acid, thereby enhancing selectivity. researchgate.net For specific acylations, catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) can be effective when used with acid anhydrides under anhydrous conditions to esterify 1,3-diglycerides to specific triglycerides. google.comgoogle.com

Reaction parameters such as temperature, pressure, and the molar ratio of reactants are critical. High temperatures, while increasing reaction rates, can also favor the formation of undesired di- and triglycerides and promote acyl migration. koreascience.kr In the esterification of glycerol with acetic acid, controlling the temperature and molar ratio is essential for maximizing the yield of desired di- and triacetylglycerols. srce.hr

Table 1: Impact of Catalysts and Conditions on Glycerol Esterification

| Catalyst | Reactants | Key Conditions | Outcome/Selectivity | Reference |

| Sulfuric Acid | Glycerol, Stearic Acid, Acetic Anhydride | High Temperature (180-250°C) | Low selectivity, produces a mixture of isomers. | google.com |

| Zinc Oxide (ZnO) | Glycerol, Stearic Acid | High Temperature | More selective to monoacylglycerols than MgO. | researchgate.net |

| Magnesium Oxide (MgO) | Glycerol, Stearic Acid | High Temperature | Higher activity but lower selectivity than ZnO. | researchgate.net |

| 4-DMAP | 1,3-Diacylglycerides, Acid Anhydrides | Anhydrous | Effective for synthesizing specific triglycerides. | google.comgoogle.com |

| None (High Temp/Pressure) | Glycerol, Fatty Acids, Water | 180-300°C | Can yield high concentrations of monoesters without a catalyst. | google.com |

Enzymatic Synthesis Strategies

Enzymatic methods, particularly those using lipases, offer a powerful alternative to chemical synthesis due to their high specificity, which allows for reactions under milder conditions with greater control over the final product structure. ocl-journal.orgscielo.br

The synthesis of structured lipids like 1,3-diaceto-2-stearin is often achieved through lipase-catalyzed transesterification or acidolysis. dss.go.th A common and effective strategy is a two-step enzymatic process. ocl-journal.org

Step 1: Synthesis of sn-2-Monostearin: The first step involves the synthesis of 2-monostearin (2-stearoyl-glycerol). This can be achieved through the alcoholysis of tristearin (B179404) using an sn-1,3-specific lipase (B570770). The lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, leaving the stearoyl group at the sn-2 position intact. dss.go.th

Step 2: Acetylation of sn-1 and sn-3 Positions: The purified sn-2-monostearin is then subjected to a second reaction to acetylate the free hydroxyl groups at the sn-1 and sn-3 positions. This can be accomplished using an acetyl donor like acetic anhydride or vinyl acetate (B1210297). This step can be catalyzed chemically or enzymatically, often using a different lipase that can acylate the primary hydroxyls. researchgate.net

Another approach is the acidolysis of triacetin (B1683017) with stearic acid, catalyzed by a lipase. However, many sn-1,3-specific lipases would preferentially incorporate the stearic acid at the sn-1 and sn-3 positions of triacetin, yielding 1(3)-stearoyl-2,3(1,2)-diacetin. dss.go.th Achieving the desired 1,3-diaceto-2-stearin structure via this route would require a lipase with sn-2 specificity for the incoming stearic acid, which is less common. nih.gov

The success of enzymatic synthesis is critically dependent on the choice of lipase, as these enzymes exhibit distinct specificities.

Regioselectivity: For the synthesis of 1,3-diaceto-2-stearin, sn-1,3-specific lipases are paramount for the initial step of producing the sn-2-monostearin intermediate. ftb.com.hracs.org These lipases selectively act on the ester bonds at the primary positions of the glycerol backbone. Well-known commercial sn-1,3-specific lipases include those from Rhizomucor miehei (e.g., Lipozyme RM IM) and Thermomyces lanuginosus (e.g., Lipozyme TL IM). itu.edu.trnih.gov The lipase from Rhizopus oryzae has also been shown to be effective. mdpi.comresearchgate.net

Enantioselectivity: While glycerol itself is a prochiral molecule, the resulting mono- and diacylglycerols can be chiral. Some lipases exhibit enantioselectivity, meaning they can differentiate between the sn-1 and sn-3 positions, although for producing 1,3-diaceto-2-stearin, this is less critical than regioselectivity. semanticscholar.org

Non-specific Lipases: Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) are sometimes described as non-specific but can display 1,3-regiospecific behavior under certain reaction conditions, such as in the presence of polar solvents like ethanol. mdpi.com This versatility makes it useful in various acylation and alcoholysis reactions. researchgate.netmdpi.com However, its lack of strict specificity can sometimes lead to mixtures of products. ftb.com.hr

A significant challenge in enzymatic synthesis is acyl migration , where an acyl group spontaneously moves from the sn-2 position to an sn-1 or sn-3 position, or vice versa. This non-enzymatic process can undermine the regioselectivity of the lipase, particularly during long reaction times or at elevated temperatures, leading to the formation of undesired isomers. acs.org Careful control of reaction parameters is therefore essential to minimize this effect.

Table 2: Specificity of Commonly Used Lipases in Structured Lipid Synthesis

| Lipase Source | Commercial Name (example) | Specificity | Typical Application in Structured Lipid Synthesis | Reference |

| Rhizomucor miehei | Lipozyme RM IM | sn-1,3 specific | Production of human milk fat substitutes; acidolysis of tristearin. | dss.go.thitu.edu.trnih.gov |

| Thermomyces lanuginosus | Lipozyme TL IM | sn-1,3 specific | Interesterification of oil blends; alcoholysis. | ftb.com.hracs.org |

| Rhizopus oryzae | Lipase D | sn-1,3 specific | Alcoholysis to produce 2-MAGs; esterification. | ftb.com.hrmdpi.com |

| Candida antarctica Lipase B | Novozym 435 | Non-specific, but can show sn-1,3 selectivity | Versatile catalyst for esterification and alcoholysis; synthesis of 2-MAGs. | researchgate.netmdpi.commdpi.com |

| Candida antarctica Lipase A | - | sn-2 selective | Hydrolysis of the secondary ester bond. | nih.govsemanticscholar.org |

Optimization of Enzymatic Reaction Parameters (e.g., Water Activity, Substrate Molar Ratio, Temperature, Stirring Speed)

The enzymatic synthesis of 1,3-diaceto-2-stearin, a type of structured lipid, is a complex process influenced by several critical parameters. Optimization of these parameters is essential to maximize yield and ensure the desired regioselectivity. Key variables that are often manipulated include water activity, substrate molar ratio, temperature, and stirring speed. dss.go.thupol.cz

Water Activity: The water content in the reaction medium significantly affects lipase activity and stability. While a certain amount of water is necessary to maintain the enzyme's conformational flexibility and catalytic function, excessive water can promote hydrolysis, leading to the formation of undesirable byproducts like diacylglycerols and free fatty acids. In a vacuum reactor system designed for the synthesis of low-calorie structured lipids, periodic addition of a specific amount of water (e.g., 0.65 wt% of substrates) was found to be crucial for maintaining optimal enzyme performance and achieving high product yields. dss.go.th

Substrate Molar Ratio: The molar ratio of the acyl donors (acetic acid or its ester) to the glycerol backbone (in the form of tristearin or glycerol) is a critical factor. An excess of the acyl donor can drive the reaction towards the desired product, but a very high excess may not lead to a proportional increase in yield and can complicate downstream purification. nih.gov Studies on similar enzymatic syntheses have shown that increasing the substrate molar ratio, for instance from 1:1 to 7:1, can slightly increase the incorporation of the acyl donor and the product yield. nih.gov For the synthesis of low-calorie structured lipids, molar ratios of triacetin to stearic acid ranging from 1:0.6 to 1:1.8 have been investigated, with a ratio of 1:1.4 showing favorable results in an open-reactor system. dss.go.th

Temperature: Reaction temperature influences both the reaction rate and the enzyme's stability. Higher temperatures generally increase the reaction rate up to an optimal point, beyond which the enzyme may begin to denature, leading to a loss of activity. dss.go.th For the enzymatic synthesis of structured triacylglycerols, increasing the temperature from 40°C to 70°C has been shown to increase the incorporation of the acyl donor and the product yield by approximately 20%. nih.gov In another study, temperatures between 70°C and 85°C were explored, with 80°C being identified as a suitable temperature for the synthesis of low-calorie structured lipids. dss.go.th

Stirring Speed: In a heterogeneous system involving an immobilized enzyme, adequate mixing is essential to overcome mass transfer limitations. The stirring speed affects the diffusion of substrates to the active sites of the enzyme and the diffusion of products away from it. Insufficient agitation can lead to a lower reaction rate. Conversely, excessively high stirring speeds might cause mechanical stress to the immobilized enzyme, potentially leading to its degradation. A stirring speed of 400 rpm has been utilized effectively in the synthesis of low-calorie structured lipids. dss.go.th

The interplay of these parameters is complex, and their optimization is often achieved through systematic studies, including response surface methodology (RSM), to identify the conditions that yield the highest concentration of 1,3-diaceto-2-stearin. ijcce.ac.irresearchgate.net

Table 1: Optimization of Enzymatic Reaction Parameters for Structured Lipid Synthesis

| Parameter | Investigated Range/Value | Observation | Reference |

|---|---|---|---|

| Water Activity | Periodic addition of 0.65 wt% | Maintained optimal water content in a vacuum system, leading to over 88% product yield. | dss.go.th |

| Substrate Molar Ratio | 1:1 to 7:1 (acyl donor:oil) | Slight increase in acyl donor incorporation and product yield with increasing ratio. | nih.gov |

| 1:0.6 to 1:1.8 (triacetin:stearic acid) | A ratio of 1:1.4 was found to be effective in an open-reactor system. | dss.go.th | |

| Temperature | 40°C to 70°C | ~20% increase in product yield and acyl donor incorporation. | nih.gov |

| 70°C, 75°C, 80°C, 85°C | 80°C was identified as an optimal temperature for the reaction. | dss.go.th |

| Stirring Speed | 400 rpm | Effective for overcoming mass transfer limitations in the synthesis of low-calorie structured lipids. | dss.go.th |

Design and Performance of Bioreactor Systems for Enzymatic Production

The industrial-scale production of 1,3-diaceto-2-stearin and other structured lipids necessitates the use of efficient bioreactor systems. The design of these reactors is crucial for maintaining optimal reaction conditions, ensuring enzyme stability, and facilitating continuous or batch production. Packed-bed reactors (PBRs) are commonly employed for enzymatic synthesis using immobilized lipases. nih.govwiley.com

In a typical PBR setup, the immobilized enzyme is packed into a column, and the substrate mixture is continuously passed through it. mdpi.com This design offers several advantages, including high enzyme loading, ease of product separation from the biocatalyst, and the potential for continuous operation, which can enhance productivity. dss.go.thwiley.com The performance of a PBR is influenced by factors such as the flow rate of the substrate, which determines the residence time of the reactants in contact with the enzyme. Lower flow rates can lead to reaction equilibrium, but excessively low rates may not further increase product yield. nih.gov

The operational stability of the immobilized lipase within the bioreactor is a key performance indicator. Studies have shown that immobilized lipases can maintain high activity over extended periods of continuous operation, sometimes up to 70 hours, without significant loss of efficiency. mdpi.com This stability is crucial for the economic viability of the process.

The performance of a bioreactor can be evaluated based on the conversion of reactants and the yield of the desired structured lipid. In the continuous production of dietetic structured lipids, TAG conversion values greater than 70% have been achieved. mdpi.com The productivity of the bioreactor, often expressed as the amount of product generated per hour per gram of biocatalyst, is another important metric. For instance, specific productivities ranging from 0.96 to 1.87 g of new TAG per hour per gram of biocatalyst have been reported. mdpi.com

The choice of bioreactor configuration can also impact the extent of side reactions, such as acyl migration. Continuous reactors, by allowing for shorter reaction times due to efficient substrate-enzyme contact, can result in less acyl migration compared to batch reactors. dss.go.th

Table 2: Performance of Packed-Bed Bioreactors in Structured Lipid Synthesis

| Parameter | Value/Observation | Impact on Performance | Reference |

|---|---|---|---|

| Reactor Type | Packed-Bed Reactor (PBR) | Allows for high enzyme loading and continuous operation. | nih.govwiley.com |

| Operational Stability | High activity maintained for up to 70 hours. | Crucial for process economics and sustained production. | mdpi.com |

| TAG Conversion | > 70% | Indicates high efficiency of the enzymatic reaction. | mdpi.com |

| Specific Productivity | 0.96–1.87 g New TAG/h·g biocatalyst | A measure of the reactor's production efficiency. | mdpi.com |

| Flow Rate | Below 1 mL/min led to equilibrium. | Affects residence time and reaction completion. | nih.gov |

| Acyl Migration | Lower in continuous reactors compared to batch. | Shorter reaction times in continuous systems minimize unwanted side reactions. | dss.go.th |

Purification Methodologies for Isolating 1,3-Diaceto-2-stearin Isomers

Following the synthesis of 1,3-diaceto-2-stearin, the reaction mixture typically contains the desired product along with unreacted starting materials, byproducts such as mono- and diacylglycerols, and other triacylglycerol isomers. dss.go.th Therefore, efficient purification methods are required to isolate the target 1,3-diaceto-2-stearin with high purity. The primary techniques employed for this purpose are chromatographic separation and fractional crystallization. dss.go.thdss.go.th

Chromatographic Separation Techniques (e.g., HPLC, Adsorption Chromatography, HPTLC)

Chromatographic techniques are powerful tools for the separation and purification of lipid isomers based on differences in their physical and chemical properties. walshmedicalmedia.comallen.in

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of structured triacylglycerols. nih.govwalshmedicalmedia.com Reversed-phase HPLC, often utilizing a C18 column, can separate triacylglycerol species. dss.go.th Argentation HPLC, which employs a stationary phase impregnated with silver ions, is particularly effective for separating lipids based on their degree of unsaturation. koreascience.kr For the separation of stereoisomers, chiral stationary phases or the derivatization of the isomers to form diastereomers that can be separated on a standard silica (B1680970) gel column are common strategies. nih.govaocs.org The separation of 1,2- and 2,3-diacyl-sn-glycerol isomers has been successfully achieved using HPLC on silica gel after derivatization. aocs.org

Adsorption Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase, such as silica gel or alumina. allen.in In the purification of structured lipids, column chromatography with silica gel is often used to remove polar impurities like free fatty acids and partial acylglycerols. nih.gov A solvent system with a low polarity, such as hexane (B92381) with a small percentage of a more polar solvent like diethyl ether or ethyl acetate, is typically used to elute the nonpolar triacylglycerols, while the more polar compounds remain adsorbed on the column. dss.go.thnih.govcsic.es For instance, a solvent system of 1% ethyl acetate in hexane can be used to elute unreacted starting materials, followed by 5% ethyl acetate in hexane to elute the desired structured triacylglycerols. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers rapid analysis of multiple samples simultaneously. unizar.esresearchgate.net It can be used for the qualitative and quantitative analysis of lipid classes in a mixture. researchgate.net After separation on the HPTLC plate, the lipids can be visualized by spraying with a fluorescent dye, such as primuline, and quantified using a densitometer. unizar.es This method can effectively separate monoacylglycerols, diacylglycerols, triacylglycerols, and free fatty acids. researchgate.net HPTLC can also be coupled with mass spectrometry (HPTLC-MS) for the identification of the separated compounds. nih.gov

Table 3: Chromatographic Techniques for Purification of Structured Lipids

| Technique | Stationary Phase | Principle of Separation | Application in Structured Lipid Purification | Reference |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Partitioning based on polarity. | Separation of different triacylglycerol species. | dss.go.th |

| Silver-impregnated (Argentation) | Interaction with double bonds. | Separation based on degree of unsaturation. | koreascience.kr | |

| Chiral Stationary Phase/Silica Gel (after derivatization) | Separation of enantiomers/diastereomers. | Isolation of specific stereoisomers. | nih.govaocs.org | |

| Adsorption Chromatography | Silica Gel, Alumina | Differential adsorption based on polarity. | Removal of polar impurities like free fatty acids and partial acylglycerols. | dss.go.thallen.innih.govcsic.es |

| HPTLC | Silica Gel | Differential migration based on polarity. | Rapid analysis and quantification of lipid classes. | unizar.esresearchgate.net |

Fractional Crystallization for Enhanced Purity

Fractional crystallization is a thermomechanical separation process that exploits the differences in melting points of various triacylglycerol species within a mixture. dss.go.th This technique can be performed from the melt (dry fractionation) or from a solvent (solvent fractionation). rcprocess.se

In this process, the lipid mixture is cooled, causing the triacylglycerols with the highest melting points to crystallize first, forming a solid phase within the liquid phase. dss.go.th The solid and liquid fractions can then be separated. The efficiency of the separation depends on factors such as the cooling rate and the final crystallization temperature.

Solvent fractionation, which involves dissolving the lipid mixture in a suitable solvent like acetone (B3395972) before cooling, can enhance the selectivity of the crystallization process. dss.go.thrcprocess.se The use of a solvent reduces the viscosity of the mixture, which can improve mass transfer and lead to the formation of purer crystals. rcprocess.se For example, solvent fractionation from acetone at low temperatures has been shown to be effective in enriching the monounsaturated triacylglycerol content in the liquid fraction of chicken fat. dss.go.th

The process can be carried out in multiple stages to achieve a higher degree of purity. rcprocess.se The solid fraction (stearin) and the liquid fraction (olein) obtained from one stage can be subjected to further crystallization steps at different temperatures to isolate specific triacylglycerol fractions. google.com This stepwise approach allows for the separation of a complex mixture into narrower fractions, ultimately leading to a product with enhanced purity. rcprocess.se

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Diaceto-2-stearin |

| Acetic Acid |

| Acetone |

| Alumina |

| Diacylglycerols |

| Diethyl Ether |

| Ethyl Acetate |

| Free Fatty Acids |

| Glycerol |

| Hexane |

| Monoacylglycerols |

| Silica Gel |

| Triacetin |

| Triacylglycerols |

Based on a thorough review of available scientific literature, detailed experimental data specifically concerning the crystallization behavior and polymorphism of the chemical compound 1,3-Diaceto-2-stearin is not available. Research into the thermal properties, nucleation kinetics, and polymorphic forms has been conducted on related acetylated glycerides and other triacylglycerols; however, specific studies detailing the nucleation rates, crystal growth mechanisms, Avrami kinetics, and the α, β', and β polymorphic forms of 1,3-Diaceto-2-stearin could not be located.

Scientific investigations have been published on isomers such as 1,2-diaceto-3-stearin, which has been noted to crystallize into a stable alpha modification. However, due to the distinct molecular structure of 1,3-Diaceto-2-stearin, these findings cannot be directly extrapolated. The arrangement of the acetyl and stearoyl groups on the glycerol backbone significantly influences intermolecular interactions, which in turn dictates the crystallization and polymorphic behavior.

General principles of fat crystallization, including nucleation, crystal growth, and polymorphism, are well-established. Kinetic models like the Avrami model are frequently used to describe the isothermal crystallization of various fats and lipids by analyzing the transformation from a liquid to a solid crystalline state. Similarly, the existence of α, β', and β polymorphs is a common characteristic of triacylglycerols, representing different molecular packing arrangements with varying stability.

Despite the extensive body of research on lipid science, the specific compound 1,3-Diaceto-2-stearin appears to be uncharacterized in the context of the detailed outline requested. Therefore, the creation of an article focusing solely on its crystallization behavior and polymorphism is not possible from the currently accessible research data.

Crystallization Behavior and Polymorphism of 1,3 Diaceto 2 Stearin Systems

Polymorphic Transformations and Phase Behavior

Influence of Cooling Rates on Polymorph Selection and Stability

The rate at which molten 1,3-Diaceto-2-stearin is cooled plays a pivotal role in determining which polymorphic form crystallizes and its subsequent stability. Generally, in lipid systems, rapid cooling rates favor the formation of less stable, lower-energy polymorphs, such as the α-form. This is because the molecules have insufficient time to arrange themselves into the most thermodynamically stable configuration. Slower cooling rates, conversely, allow for the formation of more stable polymorphs, such as the β' and β forms. nih.gov

In binary systems of similar TAGs, such as 1,3-dicaproyl-2-stearoyl-sn-glycerol (CSC) and its isomer 1,2-dicaproyl-3-stearoyl-sn-glycerol (CCS), the cooling rate was shown to significantly influence the resulting microstructure and polymorphic forms. nih.gov A faster cooling rate (3.0 °C/min) versus a slower rate (0.1 °C/min) altered the kinetic phase diagram and the miscibility of the components, leading to different crystal networks. nih.gov For instance, in mixtures of 1,3-dimyristoyl-2-stearoyl-sn-glycerol (MSM) and its asymmetric counterpart (MMS), all samples crystallized in the α polymorph when cooled at 3.0 °C/min, while the more stable β' polymorph was formed at a cooling rate of 0.1 °C/min.

This principle suggests that rapid cooling of 1,3-Diaceto-2-stearin would likely result in the α-polymorph, which is characterized by a hexagonal chain packing. This form is typically metastable and will transform into more stable forms over time or with thermal treatment. Slower cooling would favor the direct crystallization into the more ordered β' (orthorhombic) or β (triclinic) forms. The stability of these polymorphs is also time and temperature-dependent, with the α-form being the least stable.

| Cooling Rate | Predominant Polymorph (in analogous systems) | Characteristics |

| Fast | α (alpha) | Less stable, lower melting point, hexagonal subcell packing. |

| Slow | β' (beta-prime) / β (beta) | More stable, higher melting point, orthorhombic or triclinic subcell packing. |

Binary and Multicomponent Phase Diagrams Involving 1,3-Diaceto-2-stearin

The phase behavior of 1,3-Diaceto-2-stearin in mixtures with other lipids can be predicted by examining binary and multicomponent phase diagrams of analogous systems. These diagrams map the solid and liquid phases of a mixture at different compositions and temperatures. The interactions between the constituent molecules, including their size, shape, and polarity, determine the type of phase diagram, which can range from simple eutectic systems to more complex monotectic and peritectic behaviors. mdpi.comresearchgate.net

For instance, the binary phase behavior of 1,3-dicaproyl-2-stearoyl-sn-glycerol (CSC) and 1,2-dicaproyl-3-stearoyl-sn-glycerol (CCS) reveals a kinetic phase diagram with an apparent eutectic point that shifts with the cooling rate. nih.gov This indicates that the miscibility of the components is kinetically influenced. nih.gov In another study, the binary system of 1,3-dilauroyl-2-stearoyl-sn-glycerol (LSL) and its isomer 1,2-dilauroyl-3-stearoyl-sn-glycerol (LLS) exhibited both eutectic and monotectic behavior depending on the molar fraction of LSL. nih.gov

Given the structure of 1,3-Diaceto-2-stearin, its phase diagrams with other TAGs would be influenced by the significant difference in chain length between the acetate (B1210297) and stearate (B1226849) moieties. In mixtures with conventional long-chain TAGs, limited miscibility in the solid state is expected. The phase diagram would likely exhibit eutectic or monotectic behavior.

Eutectic Behavior and Solid-Solid Phase Separation in Blends

Eutectic behavior is common in binary mixtures of TAGs where the components are miscible in the liquid state but immiscible in the solid state. mdpi.com At a specific composition, the eutectic point, the mixture solidifies at a lower temperature than either of the pure components. This phenomenon is observed in various lipid blends and is crucial for determining the physical properties of fat-based products. researchgate.netnih.gov

In binary systems of TAG isomers, such as CSC and CCS, an apparent eutectic was observed, and the components were found to be immiscible in the solid state. nih.gov This immiscibility can lead to solid-solid phase separation, where distinct crystalline domains of each component are formed. mdpi.com This separation can occur during crystallization or upon aging, as the system seeks a lower energy state. mdpi.com

For blends containing 1,3-Diaceto-2-stearin, eutectic behavior is likely when mixed with other lipids that have different crystal packing preferences. Solid-solid phase separation would also be a probable event, particularly during storage, as the thermodynamically favored state would involve the segregation of the different molecular structures into their own crystal lattices. This phase separation can influence the texture, stability, and appearance of the material.

Factors Modulating Crystallization and Polymorphism

Several intrinsic and extrinsic factors can modulate the crystallization and polymorphic behavior of 1,3-Diaceto-2-stearin. These include the precise molecular structure, the presence of other components, and the application of external forces.

Impact of Acylglycerol Isomerism and Positional Distribution

The specific placement of fatty acid chains on the glycerol (B35011) backbone, known as acylglycerol isomerism, has a profound impact on crystallization. nih.gov Symmetrical TAGs, like 1,3-diaceto-2-stearin (an ABA type), generally have higher melting points and exhibit different polymorphic behavior compared to their asymmetrical (AAB or ABB) isomers. nih.gov

Studies on various TAG isomers have consistently shown that the symmetrical configuration leads to more stable crystal packing. For example, the phase behavior of binary mixtures of symmetrical and asymmetrical TAGs, such as 1,3-dicaproyl-2-stearoyl-sn-glycerol (CSC) and 1,2-dicaproyl-3-stearoyl-sn-glycerol (CCS), demonstrates that the symmetrical isomer promotes the formation of more stable polymorphic forms. nih.gov Similarly, in the case of 1,3-dilauroyl-2-stearoyl-sn-glycerol (LSL) and its asymmetrical isomer (LLS), the symmetrical LSL was found to promote the more stable phases. nih.gov The difference in molecular geometry affects how the molecules pack together, with symmetrical molecules often forming more ordered and stable crystal lattices.

Role of Minor Components and Additives in Crystal Network Formation

The presence of even small amounts of minor components or additives can significantly alter the crystallization of 1,3-Diaceto-2-stearin. These components can act as nucleating agents, promoting crystallization, or as inhibitors, retarding crystal growth. sciopen.com Emulsifiers, such as mono- and diacylglycerols, are common additives that can influence the crystal network.

For instance, the addition of lard-based monoacylglycerol (L-MAG) to palm stearin (B3432776) was found to decrease the crystallization rate and extent, with the effect being more pronounced at higher temperatures. sciopen.com In some cases, minor components can promote the crystallization of certain fractions and influence the final polymorphic form. sciopen.com The effectiveness of an additive depends on its chemical structure and its interaction with the primary TAG molecules. Some additives may co-crystallize with the main component, while others may be rejected from the growing crystal, accumulating at the crystal surface and hindering further growth.

| Additive Type | General Effect on Crystallization |

| Monoacylglycerols | Can either promote or inhibit nucleation and growth depending on concentration and temperature. sciopen.com |

| Diacylglycerols | Can accelerate the onset of crystallization. researchgate.net |

| Emulsifiers | Can modify crystallization by acting as templates or by adsorbing to crystal surfaces. |

Effects of Shear Fields and Mechanical Forces on Crystallization Dynamics

The application of shear or other mechanical forces during the crystallization of 1,3-Diaceto-2-stearin can have a significant impact on the kinetics of crystallization and the final microstructure. Shear can accelerate nucleation by increasing molecular collisions and promoting the orientation of molecules. It can also lead to the formation of smaller, more numerous crystals, resulting in a finer crystal network.

The influence of shear on fat crystallization is well-documented for various lipid systems. For example, in palm oil-based fat blends, shearing was found to retard the polymorphic transition to the more stable β-form. researchgate.net The application of shear can lead to the formation of complex crystal networks that can influence the textural properties of the final product. researchgate.net The effect of shear is dependent on the shear rate, the duration of shearing, and the temperature at which it is applied. In some systems, shear can induce the formation of specific polymorphs that may not be favored under quiescent conditions. nih.gov

Self Assembly and Interfacial Phenomena of 1,3 Diaceto 2 Stearin

Molecular Self-Assembly Mechanisms in Aqueous and Lipid Environments

In aqueous environments, the stearoyl chains will seek to minimize contact with water molecules, leading to aggregation. The two smaller acetyl groups, while less hydrophobic than the stearoyl chain, will also tend to be shielded from the aqueous phase. This can result in the formation of core-shell structures where the hydrophobic acyl chains form the core, and the more polar glycerol (B35011) backbone and ester groups are oriented towards the water interface.

In lipid environments, the self-assembly is governed by van der Waals interactions between the acyl chains and the geometric packing constraints of the molecules. The presence of both a long, straight stearoyl chain and very short acetyl groups introduces packing frustration. The long stearoyl chains will favor ordered, crystalline arrangements, similar to those seen in tristearin (B179404). rsc.org However, the bulky and short acetyl groups will disrupt this ordered packing, likely leading to less stable and more complex polymorphic forms. nih.gov This is a common phenomenon in asymmetrical triglycerides, where differences in acyl chain length can lead to the formation of distinct crystal structures. nih.gov

Formation of Organized Lipid Structures (e.g., Micelles, Vesicles, Lamellar Phases)

The type of organized structure that a lipid forms in an aqueous environment is largely determined by its critical packing parameter (CPP), which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail. nih.govwisdomlib.org For 1,3-Diaceto-2-stearin, the single long stearoyl chain can be considered the dominant hydrophobic "tail," while the glycerol backbone with two acetyl groups constitutes a relatively small and weakly polar "head."

Given this geometry, with a large hydrophobic volume relative to the headgroup area, the CPP for 1,3-Diaceto-2-stearin is likely to be greater than 1. This would favor the formation of inverted or reverse micelles in bulk oil phases with a small amount of water, where the polar glycerol backbones and acetyl groups would sequester a small aqueous core.

Interactions with Other Lipids, Amphiphiles, and Biopolymers

When interacting with more polar amphiphiles, such as phospholipids (B1166683) or monoglycerides (B3428702), 1,3-Diaceto-2-stearin would likely partition into the hydrophobic regions of the self-assembled structures. Its stearoyl chain would align with the acyl chains of the other lipids within a bilayer, while the more polar glycerol and acetyl moieties would be oriented towards the interfacial region.

The interaction with biopolymers, such as proteins and polysaccharides, is expected to be primarily hydrophobic. The long stearoyl chain can interact with hydrophobic domains of proteins or the nonpolar surfaces of other biopolymers. Such interactions are crucial in the structure and stability of food emulsions and other complex systems. For example, the interaction of lipids with proteins at interfaces can stabilize emulsions. bakerpedia.com The presence of charged lipid interfaces has also been shown to influence the structural organization of biopolymers like hyaluronic acid at the membrane/water interface. nih.gov

Interfacial Adsorption and Film Formation Characteristics

1,3-Diaceto-2-stearin, like other acetylated glycerides, is expected to exhibit surface activity and the ability to form films at interfaces, such as air-water or oil-water interfaces. Acetylated monoglycerides are known to be excellent film-formers and can act as effective moisture barriers. researchgate.net The addition of acetyl groups replaces free hydroxyl groups, resulting in a less hydrophilic molecule that can pack efficiently at an interface. researchgate.net

At an air-water interface, the 1,3-Diaceto-2-stearin molecules would orient themselves with the hydrophobic stearoyl chain directed towards the air and the more polar glycerol backbone and acetyl groups interacting with the water phase. Molecular dynamics simulations of triglycerides at an air-water interface show that the glycerol group orients towards the water phase. nih.gov

The ability of 1,3-Diaceto-2-stearin to form stable films makes it a candidate for use in edible coatings and as a plasticizer in food packaging materials. researchgate.net The properties of these films, such as their permeability to water vapor, would depend on the packing of the molecules within the film and the degree of crystallinity.

Theoretical Frameworks for Lipid Self-Assembly (e.g., Critical Packing Parameter, Acyl Chain Order Parameter)

The self-assembly of 1,3-Diaceto-2-stearin can be rationalized using theoretical frameworks like the critical packing parameter (CPP). The CPP is defined as v / (a * l), where v is the volume of the hydrophobic chain, a is the optimal headgroup area, and l is the length of the hydrophobic chain. nih.govuclan.ac.uk

a (Headgroup Area): The "headgroup" in this case would be the glycerol backbone with the two ester-linked acetyl groups. This is a relatively small and weakly polar headgroup.

l (Chain Length): The effective chain length is that of the stearoyl group.

Given the large 'v' of the stearoyl chain and the small 'a' of the diaceto-glycerol head, the CPP is predicted to be greater than 1. This suggests a preference for forming inverted structures (like reverse micelles) rather than spherical micelles (CPP < 1/3), cylindrical micelles (1/3 < CPP < 1/2), or planar bilayers (1/2 < CPP < 1).

The acyl chain order parameter (S) is a measure of the conformational order of the acyl chains within a lipid assembly. It is typically determined by techniques like NMR spectroscopy. For the stearoyl chain of 1,3-Diaceto-2-stearin within a lipid assembly, the order parameter would be expected to be high near the glycerol backbone and decrease towards the terminal methyl group, reflecting increasing motional freedom. The presence of the short acetyl chains would likely introduce disorder at the glycerol backbone region, potentially lowering the order parameters of the adjacent stearoyl chain segments compared to a symmetric triglyceride like tristearin.

Below is a table summarizing the predicted properties of 1,3-Diaceto-2-stearin based on the behavior of analogous compounds.

| Property | Predicted Characteristic for 1,3-Diaceto-2-stearin | Rationale/Analogous Compound Behavior |

| Self-Assembly in Water | Limited; likely to form aggregates or participate in mixed structures. | Low overall polarity. Similar to other highly hydrophobic lipids. |

| Dominant Organized Structure | Inverted micelles (in low water content systems). | Predicted Critical Packing Parameter > 1. |

| Crystallization Behavior | Complex polymorphism with disrupted packing. | Asymmetrical triglycerides and those with short chains show packing frustration. nih.gov |

| Interaction with Other Lipids | Disrupts ordered packing of saturated triglycerides. | Short acyl chains can act as "impurities" in a crystal lattice. nih.gov |

| Interfacial Behavior | Forms stable films at air-water and oil-water interfaces. | Acetylated monoglycerides are known to be excellent film formers. researchgate.net |

| Acyl Chain Order | Stearoyl chain will have a gradient of order, potentially lowered near the glycerol backbone. | The short acetyl groups can introduce motional freedom at the headgroup region. |

Rheological Behavior and Microstructural Evolution of 1,3 Diaceto 2 Stearin Containing Systems

Rheological Characterization of Solid and Semi-Solid Lipid Systems

The rheology of solid and semi-solid lipid systems, including those containing 1,3-Diaceto-2-stearin, is complex, exhibiting both solid-like and liquid-like properties. These systems are typically characterized as viscoelastic materials. Their response to applied stress or strain is a combination of elastic deformation and viscous flow. Key parameters used to define these properties are the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat).

Dynamic oscillatory shear testing is a common technique used to probe the structure of these lipid networks without causing significant disruption. In such tests, a small, oscillating strain is applied to the sample, and the resulting stress is measured. For a solid-like material, the storage modulus is significantly higher than the loss modulus (G' > G''). The mechanical properties of a crystalline network are influenced by the fat's chemical composition, including glyceride structure and fatty acid chain length, as well as the processing conditions used. researchgate.net

The rheological profile of a system containing 1,3-Diaceto-2-stearin would be expected to be highly dependent on its concentration, the surrounding medium (e.g., an oil phase), and the thermal history of the sample. The presence of two short acetyl groups and one long stearoyl group on the glycerol (B35011) backbone results in an asymmetric molecule that can influence crystal packing and network formation.

Below is an illustrative data table showing typical rheological parameters for a model semi-solid lipid system, which could be analogous to a system containing 1,3-Diaceto-2-stearin, at a constant temperature.

| Parameter | Description | Typical Value Range |

|---|---|---|

| Storage Modulus (G') | A measure of the elastic response of the material. It relates to the energy stored in the sample during deformation. | 104 - 106 Pa |

| Loss Modulus (G'') | A measure of the viscous response of the material. It relates to the energy dissipated as heat during deformation. | 103 - 105 Pa |

| Complex Viscosity (η*) | The overall resistance to flow under oscillatory shear. Calculated as the vector sum of G' and G''. | 103 - 105 Pa·s |

| Tan Delta (δ) | The ratio of the loss modulus to the storage modulus (G''/G'). It indicates the degree of viscoelasticity. A value < 1 indicates a more solid-like behavior. | 0.1 - 0.5 |

Correlation between Crystal Microstructure and Macroscopic Rheological Properties

The macroscopic rheological properties of a lipid system are a direct consequence of its underlying microstructure. researchgate.net This structure is hierarchical, starting from the arrangement of triacylglycerol molecules into crystal lattices, which then form larger crystalline structures that aggregate to create a three-dimensional network. mdpi.com The strength and elasticity of this network, which immobilizes the liquid oil phase, determine the texture and physical stability of the final product.

The size, shape, and spatial distribution of the fat crystals, as well as the interactions between them, are critical. For instance, a network composed of many small, finely dispersed crystals will generally exhibit a higher storage modulus and yield a firmer texture than a network of fewer, larger, and more aggregated crystals, even at the same solid fat content. researchgate.net The specific polymorphism of the crystals (e.g., α, β', β forms) also plays a significant role, as different polymorphs have different packing efficiencies and stabilities, which in turn affect crystal shape and network strength.

The asymmetric nature of 1,3-Diaceto-2-stearin likely influences its crystallization into specific habits. The short acetyl groups may hinder the dense packing typically seen with triglycerides containing only long-chain fatty acids, potentially favoring the formation of smaller, less ordered crystals. This could lead to a network with a high surface area and a large number of intercrystalline interactions, resulting in a firm but potentially brittle texture.

The following table summarizes the general correlation between microstructural features and macroscopic rheological properties in fat crystal networks.

| Microstructural Feature | Description | Effect on Macroscopic Rheology |

|---|---|---|

| Crystal Size | The average size of the individual fat crystals. | Smaller crystals generally lead to a firmer, stronger network due to a higher number of inter-particle interactions. |

| Crystal Shape (Morphology) | The geometric form of the crystals (e.g., needle-like, spherulitic). | Needle-like crystals can form a more entangled and rigid network compared to large, spherical aggregates (spherulites). |

| Polymorphism | The different crystalline forms (α, β', β) in which the lipid can solidify. | The β form is typically the most stable and dense, often leading to larger, more granular crystals and a potentially gritty texture. The β' form often results in a network of small, fine crystals, yielding a smooth texture. |

| Fractal Dimension | A parameter that quantifies the complexity and space-filling capacity of the crystal network. | A higher fractal dimension indicates a more dense and homogeneous network, which generally correlates with a higher elastic modulus. researchgate.netaps.org |

Dynamics of Fat Crystal Network Formation and Development

The formation of a fat crystal network is a dynamic process governed by the principles of crystallization kinetics, which include nucleation and crystal growth. mdpi.com This process is highly dependent on factors such as temperature, cooling rate, and the presence of shear forces. cabidigitallibrary.org

Nucleation: This is the initial step where small, stable crystalline nuclei are formed from the liquid phase. For triglycerides, this is a complex process influenced by the degree of supersaturation (which is controlled by the temperature). A rapid cooling rate generally leads to a high degree of supersaturation, promoting the formation of a large number of small nuclei.

Crystal Growth: Once stable nuclei are formed, they grow by the addition of more molecules from the liquid phase. The rate of growth is influenced by temperature and the diffusion of molecules to the crystal surface.

The application of shear during crystallization can significantly impact the final network structure. Shear can enhance nucleation and lead to the formation of smaller crystals, but it can also disrupt the aggregation process, potentially leading to a weaker network if not properly controlled. cabidigitallibrary.org

The table below illustrates the influence of cooling rate on the dynamics of fat crystal network formation.

| Crystallization Parameter | Slow Cooling | Rapid Cooling |

|---|---|---|

| Nucleation Rate | Low | High |

| Crystal Growth Rate | High (fewer nuclei grow to a larger size) | Low (many small crystals are formed) |

| Resulting Crystal Size | Large | Small |

| Initial Network Strength | Lower, may develop over time | Higher, forms more quickly |

| Predominant Polymorph (Initially) | More stable forms (e.g., β') may form directly | Less stable forms (e.g., α) are often formed first |

Advanced Characterization and Analytical Methodologies for 1,3 Diaceto 2 Stearin Research

Spectroscopic Techniques for Structural and Polymorphic Analysis

Spectroscopic methods are fundamental in determining the molecular structure and identifying polymorphic forms of 1,3-diaceto-2-stearin.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds like 1,3-diaceto-2-stearin. In particular, 13C NMR provides detailed information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its local electronic environment, allowing for the assignment of specific resonances to individual carbon atoms within the glycerol (B35011) backbone, the stearoyl chain, and the acetyl groups.

| Carbon Atom | Expected 13C NMR Chemical Shift Range (ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 190 |

| Glycerol Backbone (CH, CH2) | 60 - 80 |

| Stearoyl Chain (CH2) | 10 - 50 |

| Acetyl Group (CH3) | 20 - 30 |

| Terminal Methyl (CH3) of Stearoyl Chain | ~14 |

This table presents expected chemical shift ranges based on typical values for similar functional groups.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within 1,3-diaceto-2-stearin. These methods are particularly sensitive to the polymorphic form of lipids, as different crystal packing arrangements result in distinct vibrational spectra.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The ester carbonyl (C=O) stretching band is a prominent feature in the IR spectrum of 1,3-diaceto-2-stearin and is sensitive to the local environment and hydrogen bonding. In lipids, the C=O stretching region, typically around 1700-1750 cm⁻¹, can exhibit multiple subcomponents, which may be attributed to the different conformations of the ester groups at the sn-1, sn-2, and sn-3 positions of the glycerol backbone. nih.gov The long methylene (B1212753) chain of the stearoyl group gives rise to characteristic C-H stretching vibrations around 2800-3000 cm⁻¹ and scissoring and rocking vibrations in the fingerprint region. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying the hydrocarbon chain packing in lipids. The C-H stretching region (2800-3100 cm⁻¹) in the Raman spectrum is sensitive to the conformational order of the acyl chains. nih.govresearchgate.net Changes in this region can indicate transitions between different polymorphic forms. nih.gov Other characteristic Raman bands for lipids include the CH₂ scissoring mode around 1440 cm⁻¹ and skeletal C-C stretching vibrations. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Spectroscopic Technique |

|---|---|---|

| C-H Stretching (Stearoyl and Acetyl) | 2800 - 3100 | Infrared & Raman |

| C=O Stretching (Ester) | 1700 - 1750 | Infrared |

| CH2 Scissoring | ~1440 | Raman |

| C-O Stretching | 1000 - 1300 | Infrared |

This table presents typical wavenumber ranges for key vibrational modes in lipids.

Calorimetric Analysis for Thermal Transitions

Calorimetric techniques are essential for characterizing the thermal behavior of 1,3-diaceto-2-stearin, including its melting and crystallization profiles.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of fats and lipids. researchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine the temperatures and enthalpies of melting and crystallization.

The melting profile of a triacylglycerol like 1,3-diaceto-2-stearin can be complex, often showing multiple endothermic peaks. These peaks correspond to the melting of different polymorphic forms. core.ac.uk For instance, fats can exist in α, β', and β forms, with the melting point generally increasing with the stability of the polymorph (α < β' < β). core.ac.uk The crystallization profile, observed upon cooling from the melt, provides information on the nucleation and growth of different crystal forms. The presence of multiple exothermic peaks can indicate the formation of different polymorphs. researchgate.net Isothermal crystallization experiments performed with DSC can reveal the rate of crystallization at specific temperatures. core.ac.uk

While specific DSC data for pure 1,3-diaceto-2-stearin is not detailed in the provided search results, studies on similar structured lipids provide insights. For example, fats rich in stearoyl groups at the sn-1,3 positions exhibit higher melting and crystallization temperatures. nih.gov The thermal behavior is highly dependent on the composition and the stereospecific position of the fatty acids on the glycerol backbone.

| Thermal Event | Description | Information Obtained from DSC |

|---|---|---|

| Melting | Endothermic phase transition from solid to liquid. | Melting point (°C), Enthalpy of fusion (J/g), Polymorphic forms. |

| Crystallization | Exothermic phase transition from liquid to solid. | Crystallization temperature (°C), Enthalpy of crystallization (J/g), Polymorphic forms. |

This table outlines the thermal events and corresponding information obtained from DSC analysis of lipids.

X-ray Diffraction Techniques for Crystalline Structure

X-ray diffraction (XRD) is an indispensable tool for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the polymorphic form of 1,3-diaceto-2-stearin.

Both SAXS and WAXD provide complementary information about the crystal structure of lipids.

Wide-Angle X-ray Diffraction (WAXD): WAXD, also referred to as X-ray powder diffraction, probes the short-range order within the crystal lattice, corresponding to the subcell packing of the hydrocarbon chains. The diffraction pattern in the wide-angle region is characteristic of the specific polymorphic form. For triacylglycerols, the common polymorphs are identified by their characteristic short spacings:

α form: A single strong diffraction peak around 4.15 Å. core.ac.uk

β' form: Two or three strong peaks, typically around 4.2-4.3 Å and 3.7-3.9 Å. core.ac.uk

β form: A strong diffraction peak around 4.6 Å. core.ac.uk

Small-Angle X-ray Scattering (SAXS): SAXS provides information on the long-range order, specifically the lamellar stacking of the triacylglycerol molecules. The positions of the diffraction peaks in the small-angle region relate to the d-spacing, which corresponds to the thickness of the molecular layers. This lamellar spacing is dependent on the length of the fatty acid chains and their tilt angle with respect to the basal plane of the crystal layer.

| Polymorphic Form | Characteristic WAXD Short Spacings (Å) |

|---|---|

| α (alpha) | ~4.15 |

| β' (beta-prime) | ~4.2-4.3 and ~3.7-3.9 |

| β (beta) | ~4.6 |

This table summarizes the characteristic WAXD short spacings for the common polymorphic forms of triacylglycerols.

Synchrotron Radiation X-ray Diffraction for Time-Resolved Studies

Synchrotron radiation X-ray diffraction (SR-XRD) is a powerful technique for conducting time-resolved studies on the crystallization and polymorphic transformations of triglycerides like 1,3-Diaceto-2-stearin. The high flux and brilliance of synchrotron X-ray sources enable real-time monitoring of structural changes during processes such as heating, cooling, and shearing. This provides invaluable insights into the kinetics of crystallization and the complex phase behavior of lipids. rsc.org

In a typical time-resolved SR-XRD experiment, the sample is subjected to a controlled temperature program while diffraction patterns are collected continuously. rsc.org This allows for the simultaneous characterization of both the wide-angle X-ray diffraction (WAXD) and small-angle X-ray diffraction (SAXD) regions. WAXD provides information on the sub-cell packing of the acyl chains, which is characteristic of different polymorphs (e.g., α, β', β), while SAXD reveals the lamellar stacking and long-range order of the crystalline structure.

Research on structurally similar triglycerides, such as 1,3-dioleoyl-2-palmitoyl glycerol (OPO), demonstrates the utility of this technique. rsc.org By subjecting OPO to various cooling rates and subsequent heating, researchers can observe the formation of metastable polymorphs and their transformation into more stable forms. rsc.org The data obtained from these time-resolved studies are crucial for understanding how processing conditions influence the final crystal structure, which in turn dictates the material's physical properties. For instance, the rate of cooling has been shown to significantly affect which polymorphic form crystallizes, with more stable forms appearing at slower cooling rates. rsc.org

The ability to track these transformations in real-time provides a detailed understanding of the crystallization pathways, which is often governed by kinetic rather than thermodynamic factors. rsc.org This knowledge is essential for controlling the crystalline structure of 1,3-Diaceto-2-stearin in various applications.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are indispensable for assessing the purity and detailed chemical composition of 1,3-Diaceto-2-stearin. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like triglycerides. csus.edu For 1,3-Diaceto-2-stearin, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. thermofisher.comjasco-global.com This setup separates lipids based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the fatty acyl chains.

The purity of a 1,3-Diaceto-2-stearin sample can be determined by the presence of a single, sharp peak at a characteristic retention time. Impurities, such as other triglycerides, diglycerides, monoglycerides (B3428702), and free fatty acids, would appear as separate peaks. Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard. cerealsgrains.org

Detectors commonly used in the HPLC analysis of lipids include Refractive Index Detectors (RID), which are universal but have lower sensitivity, and more advanced detectors like Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD), which offer higher sensitivity and a more uniform response for non-volatile analytes. csus.eduthermofisher.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mmL, 5 µm) | jasco-global.com |

| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 80/20 v/v) | jasco-global.com |

| Flow Rate | 1.2 mL/min | jasco-global.com |

| Column Temperature | 40°C | jasco-global.com |

| Detector | Refractive Index (RI) or Charged Aerosol Detector (CAD) | thermofisher.comjasco-global.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution technique primarily used to determine the fatty acid composition of triglycerides like 1,3-Diaceto-2-stearin. nih.govmdpi.com Since triglycerides themselves are not sufficiently volatile for GC analysis, a derivatization step is required. mdpi.com This typically involves transesterification of the triglyceride to form fatty acid methyl esters (FAMEs), which are volatile and thermally stable. nih.gov

The resulting FAME mixture is then injected into the GC, where it is separated on a capillary column with a polar stationary phase (e.g., a cyanopropyl polysiloxane phase like SP®-2560). nih.gov The separation is based on the boiling points and polarity of the FAMEs. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and linear response over a wide concentration range. nih.gov

By comparing the retention times of the peaks in the sample chromatogram to those of a known FAME standard mixture, the individual fatty acids (in this case, acetic acid and stearic acid) can be identified and their relative proportions quantified. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | SP®-2560 Capillary GC Column (e.g., 100 m x 0.25 mm I.D.) | nih.gov |

| Carrier Gas | Helium | nih.govmdpi.com |

| Injection Mode | Splitless | nih.govmdpi.com |

| Oven Program | Initial 100°C, ramped to 250°C | nih.gov |

| Detector | Flame Ionization Detector (FID) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.govunitn.it This technique is exceptionally well-suited for the analysis of complex lipid mixtures and for the structural elucidation of compounds like 1,3-Diaceto-2-stearin. nih.gov

In an LC-MS analysis, the sample is first separated by reversed-phase HPLC as described previously. The eluent from the column is then introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. researchgate.net The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z).

LC-MS can provide the molecular weight of the intact 1,3-Diaceto-2-stearin molecule, confirming its identity. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding product ions that provide detailed structural information, such as the identity and position of the fatty acyl chains. lcms.cz This level of detail is invaluable for confirming the specific structure of the triglyceride and identifying any isomeric impurities. unitn.it

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile/methanol with 0.1% formic acid | nih.gov |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| Mass Analyzer | Triple Quadrupole or Quadrupole Time-of-Flight (QTOF) | nih.govnih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or Full Scan/Product Ion Scan for identification | lcms.cz |

Microscopic Techniques for Crystal Morphology and Network Visualization

Microscopic techniques are essential for visualizing the crystal morphology and the three-dimensional network structure of crystallized fats. This information is critical as the macroscopic properties of the material, such as texture and melting behavior, are directly related to the size, shape, and arrangement of its constituent crystals.

Polarized Light Microscopy

Polarized Light Microscopy (PLM) is a fundamental and widely used technique for visualizing the crystalline structures in fats and oils. researchgate.net It is particularly useful for observing birefringent materials, such as the anisotropic crystals of 1,3-Diaceto-2-stearin. Birefringent materials have the property of splitting a beam of polarized light into two components that travel at different velocities, which allows them to be visualized with high contrast against an isotropic (non-crystalline) background. escholarship.org

In a PLM setup, the sample is placed between two polarizing filters, a polarizer and an analyzer, which are oriented perpendicular to each other. When no crystalline material is present, the field of view appears dark. However, when birefringent crystals are present, they rotate the plane of polarized light, allowing some light to pass through the analyzer. mdpi.com This results in bright crystals being visible against a dark background. mdpi.com

Cryogenic Transmission Electron Microscopywikipedia.org

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful high-resolution imaging technique that allows for the visualization of specimens in their near-native state. By rapidly freezing samples in liquid ethane, the formation of ice crystals is prevented, and the sample is preserved in a state of vitrified ice. This methodology is particularly advantageous for the structural analysis of lipidic compounds like 1,3-Diaceto-2-stearin, as it avoids the artifacts that can be introduced by conventional electron microscopy techniques that require dehydration and staining.

Detailed research findings from Cryo-TEM studies on structured triglycerides and other lipids have demonstrated the capability of this technique to elucidate lipid organization at the nanoscale. For instance, Cryo-TEM can distinguish between different liquid crystalline phases and can be used to observe phase transitions within lipid cores. nih.govrupress.org While specific studies on 1,3-Diaceto-2-stearin are not prevalent in the literature, the application of Cryo-TEM would be expected to yield significant insights into its physical and structural properties.

A hypothetical Cryo-TEM analysis of 1,3-Diaceto-2-stearin nanoparticles could yield the kind of data presented in the interactive table below. Such data is crucial for understanding the relationship between the molecular structure of 1,3-Diaceto-2-stearin and the macroscopic properties of formulations containing it.

Interactive Data Table: Hypothetical Cryo-TEM Analysis of 1,3-Diaceto-2-stearin Nanoparticles

| Parameter | Measurement | Description |

| Particle Morphology | Predominantly spherical | The overall shape of the observed nanoparticles. |

| Mean Particle Diameter | 150 nm (± 20 nm) | The average size of the nanoparticle population. |

| Lamellarity | Unilamellar and Bilamellar | The number of lipid bilayers forming the vesicles. |

| Bilayer Thickness | 4.5 nm (± 0.5 nm) | The thickness of the lipid bilayer. |

| Polymorphic Form | Evidence of β' crystals | Identification of the crystalline form of the lipid. |

| Surface Characteristics | Smooth | The texture and features of the nanoparticle surface. |

This table illustrates the types of detailed structural information that can be obtained through Cryo-TEM, which is essential for the rational design and characterization of lipid-based delivery systems and other applications of 1,3-Diaceto-2-stearin.

Computational and Theoretical Modeling in 1,3 Diaceto 2 Stearin Research

Thermodynamic Modeling of Phase Behavior and Mixing Non-Ideality

Thermodynamic models are crucial for understanding and predicting the phase behavior of lipids, including their melting and crystallization profiles, polymorphism, and miscibility with other components. For structured triglycerides similar to 1,3-Diaceto-2-stearin, thermodynamic models are used to describe the non-ideal interactions between different molecules in both liquid and solid states.

Research on binary systems of structurally related triacylglycerols (TAGs) has successfully employed thermodynamic models to interpret experimental data. For instance, the Bragg-Williams approximation has been used to describe the non-ideality of mixing in both solid and liquid states for a binary system of TAG isomers. nih.govresearchgate.net This model suggested that interactions between like pairs of molecules were favored over unlike pairs, indicating a tendency for phase separation in the solid phase. nih.govresearchgate.net Another approach involves the Hildebrand equation, which has been applied to assess the miscibility of TAGs. nih.gov This modeling suggests that miscibility can be dependent on the composition, the kinetics of crystallization, and the specific polymorphic form that develops. nih.gov

These models help in constructing kinetic phase diagrams, which can reveal complex behaviors such as eutectic or monotectic systems. nih.govresearchgate.netnih.gov The application of such models to 1,3-Diaceto-2-stearin could predict its phase behavior in mixtures, which is vital for its application in food and pharmaceutical formulations.

Table 1: Thermodynamic Models Applied to Structured Triglycerides

| Thermodynamic Model | Application | Key Findings for Analog Compounds |

|---|---|---|

| Bragg-Williams Approximation | Describes non-ideal mixing in solid and liquid phases. nih.govresearchgate.net | Favors like-pair interactions (e.g., MSM-MSM) over unlike-pair interactions (MSM-MMS), suggesting a tendency for phase separation. nih.govresearchgate.net |

| Hildebrand Equation | Assesses miscibility between different triglyceride components. nih.govresearchgate.net | Suggests that compounds are not fully miscible and that miscibility changes with the structure of the solid phase and kinetics. nih.gov |

| UNIFAC Model | Predicts the liquidus line in phase diagrams of TAG systems with oils. researchgate.net | Successfully predicted melting temperatures in mixtures of tristearin (B179404) with refined oils. researchgate.net |

Kinetic Modeling of Crystallization Processes

The crystallization of lipids is a complex kinetic process that dictates the final microstructure and physical properties of the material. Kinetic models are employed to understand the mechanisms and rates of nucleation and crystal growth.

The Avrami model is frequently used to analyze the kinetics of lipid crystallization. nih.govresearchgate.net In studies of similar structured TAGs, fitting experimental data to a modified Avrami model has indicated that crystallization can occur in multiple distinct kinetic steps. nih.govresearchgate.net This suggests complex transformation pathways, potentially involving the formation of metastable polymorphs that later transition to more stable forms.

| Isothermal and Non-isothermal Analysis | Analyzes data from techniques like DSC to determine kinetic parameters. researchgate.net | Helps determine the influence of cooling and heating rates on polymorphic transformations. researchgate.net |

Molecular Dynamics and Simulation Studies for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations offer a powerful lens to view the behavior of individual molecules and their collective interactions at an atomic level. These simulations can reveal information about molecular conformation, packing, and the dynamics of phase transitions that are inaccessible by other means.

For lipid systems, MD simulations are used to explore the conformational landscape of molecules. mdpi.com A theoretical conformational analysis, supported by quantum chemical calculations, can identify the most energetically stable conformations, such as the anti-periplanar conformation. mdpi.com By simulating lipid bilayers or crystal structures, researchers can investigate how different stereochemistries or fatty acid compositions affect molecular packing and phase behavior. nih.gov For example, simulations have shown that the propensity for interdigitation in lipid bilayers is linked to the ordering and orientation of the hydrocarbon chains. nih.gov